[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-furyl)ethyl]amine
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Overview
Description
[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-furyl)ethyl]amine is a complex organic compound that belongs to the class of heterocyclic amines This compound features a dihydroisoquinoline moiety linked to a furan ring through an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-furyl)ethyl]amine can be achieved through multi-component reactions, such as the Strecker synthesis. This method involves the reaction of 3,4-dihydroisoquinoline, furfural, and ammonia or an amine in the presence of a cyanide source. The reaction typically occurs under mild conditions, often at room temperature, and can be catalyzed by acids or bases .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Strecker synthesis, utilizing continuous flow reactors to enhance yield and purity. The use of silica-supported sulfuric acid as a catalyst in a solvent like acetonitrile has been reported to be effective .
Chemical Reactions Analysis
Types of Reactions
[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-furyl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-furyl)ethyl]amine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which [2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-furyl)ethyl]amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanol
- 3,4-dihydroisoquinolin-1(2H)-one derivatives
Uniqueness
Compared to similar compounds, [2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-furyl)ethyl]amine stands out due to its unique combination of a dihydroisoquinoline and furan ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c16-10-14(15-6-3-9-18-15)17-8-7-12-4-1-2-5-13(12)11-17/h1-6,9,14H,7-8,10-11,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSIPJWBPBZHNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CN)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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